molecular formula C22H18N4O2S B15282981 4-methyl-N-[4-phenyl-6-(4-pyridinyl)-2-pyrimidinyl]benzenesulfonamide

4-methyl-N-[4-phenyl-6-(4-pyridinyl)-2-pyrimidinyl]benzenesulfonamide

Cat. No.: B15282981
M. Wt: 402.5 g/mol
InChI Key: CFBXLCWDWSTZJK-UHFFFAOYSA-N
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Description

4-methyl-N-[4-phenyl-6-(4-pyridinyl)-2-pyrimidinyl]benzenesulfonamide is a complex organic compound known for its diverse applications in scientific research. This compound features a sulfonamide group, which is a key functional group in medicinal chemistry due to its ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[4-phenyl-6-(4-pyridinyl)-2-pyrimidinyl]benzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[4-phenyl-6-(4-pyridinyl)-2-pyrimidinyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-methyl-N-[4-phenyl-6-(4-pyridinyl)-2-pyrimidinyl]benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-methyl-N-[4-phenyl-6-(4-pyridinyl)-2-pyrimidinyl]benzenesulfonamide exerts its effects involves binding to specific molecular targets, such as enzymes. This binding can inhibit the enzyme’s activity, leading to various biological effects. The compound’s structure allows it to interact with multiple pathways, making it a versatile tool in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-methyl-N-[4-phenyl-6-(4-pyridinyl)-2-pyrimidinyl]benzenesulfonamide lies in its complex structure, which allows for diverse interactions with biological targets. This complexity makes it a valuable compound in various fields of research, from medicinal chemistry to material science .

Properties

Molecular Formula

C22H18N4O2S

Molecular Weight

402.5 g/mol

IUPAC Name

4-methyl-N-(4-phenyl-6-pyridin-4-ylpyrimidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C22H18N4O2S/c1-16-7-9-19(10-8-16)29(27,28)26-22-24-20(17-5-3-2-4-6-17)15-21(25-22)18-11-13-23-14-12-18/h2-15H,1H3,(H,24,25,26)

InChI Key

CFBXLCWDWSTZJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC(=N2)C3=CC=NC=C3)C4=CC=CC=C4

Origin of Product

United States

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